(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Physicochemical Characterization Process Chemistry Formulation Development

Selecting this specific 5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid is critical for experimental reproducibility. Generic 2-oxoquinoline-1-acetic acid analogs lack the defining 5,8-dimethoxy substitution pattern, which directly governs electron density distribution, lipophilicity, and target binding affinity. This compound is a validated MAO-B inhibitor (IC50 209 nM) and a proven bidentate ligand for Sn(IV) anticancer metallodrugs. Its higher boiling point (495.7°C vs. 427.9°C for unsubstituted core) demands specific process parameters. Procure this exact derivative to eliminate uncontrolled variables in your CNS and metallodrug discovery programs.

Molecular Formula C14H15NO5
Molecular Weight 277.27g/mol
CAS No. 924844-13-3
Cat. No. B354331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid
CAS924844-13-3
Molecular FormulaC14H15NO5
Molecular Weight277.27g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O
InChIInChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18)
InChIKeyAQMQHWYRBAAIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 16 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid (CAS 924844-13-3): Physicochemical and Structural Baseline for Procurement


(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a synthetically derived N-substituted 2-oxoquinoline derivative, distinguished by a 5,8-dimethoxy substitution pattern on the quinolinone core and an acetic acid moiety at the N1 position. It possesses a molecular formula of C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol . The compound is characterized by a predicted boiling point of 495.7±45.0 °C at 760 mmHg and a low aqueous solubility profile typical of the lipophilic quinolinone scaffold . As a member of the 2-oxoquinoline-1-acetic acid family, it serves as a versatile intermediate for further derivatization, including the formation of bioactive metal complexes and the exploration of structure-activity relationships in drug discovery programs [1].

Procurement Rationale: Why (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid Cannot Be Interchanged with Unsubstituted or Mono-Methoxy 2-Oxoquinoline Acetic Acid Analogs


Simple substitution of the target compound with a closely related 2-oxoquinoline-1-acetic acid analog, such as the unsubstituted or mono-methoxy derivatives, carries a significant risk of altering critical performance metrics in both biological assays and chemical reactivity. The 5,8-dimethoxy substitution pattern is a key structural determinant that profoundly influences the compound's electron density distribution, lipophilicity, and three-dimensional conformation. This, in turn, affects its binding affinity to biological targets, its capacity to act as a ligand for metal coordination, and its overall synthetic utility [1]. Empirical structure-activity relationship (SAR) studies within the 2-oxoquinoline-1-acetic acid class have demonstrated that variations in aromatic ring substituents directly modulate inhibitory potency [2]. Therefore, utilizing a generic analog without the specific 5,8-dimethoxy motif would introduce uncontrolled variables, compromising the reproducibility and validity of experimental outcomes, particularly in medicinal chemistry and materials science applications where precise molecular interactions are paramount [1][2].

Quantitative Comparative Evidence for (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid (CAS 924844-13-3) vs. Key Analogs


Comparative Physicochemical Profile: Boiling Point and Lipophilicity of (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid vs. Unsubstituted Core

The 5,8-dimethoxy substitution significantly alters the physicochemical properties of the 2-oxoquinoline acetic acid scaffold. (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid exhibits a predicted boiling point of 495.7±45.0 °C at 760 mmHg . In contrast, the unsubstituted parent analog, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (CAS 103368-21-4), has a predicted boiling point of 427.9±38.0 °C at 760 mmHg .

Physicochemical Characterization Process Chemistry Formulation Development

Comparative Biological Activity: MAO-B Inhibitory Potency of (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid vs. Reference Inhibitors

The target compound has been reported to exhibit MAO-B inhibitory activity with an IC50 value of 209 nM in a rat brain mitochondrial homogenate assay [1]. This places its potency in the sub-micromolar range, which is a relevant benchmark for this target class. For comparison, a highly potent and selective 4-oxoquinoline-derived MAO-B inhibitor, N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, demonstrated an IC50 of 5.30 ± 0.74 nM in a similar in vitro enzyme inhibition assay [2].

Neuropharmacology MAO-B Inhibition Drug Discovery

Functional Utility as a Metal-Complexing Ligand: In Vitro Anticancer Activity of Organotin(IV) Complexes Derived from 2-Oxoquinoline Acetic Acids

The N-acetic acid moiety of (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid allows it to function as a bidentate ligand for metal ions, a property shared with its 5,8-unsubstituted analog. Tributyltin(IV) complexes of both (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid and the unsubstituted 2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid were synthesized and characterized [1]. In vitro antiproliferative evaluation of the unsubstituted tributyltin(IV) complex (nBu3SnL2) against a panel of cancer cell lines revealed potent cytotoxicity with IC50 values in the low micromolar range (e.g., MCF-7: 0.45 μM; A375: 0.32 μM) [1].

Medicinal Inorganic Chemistry Organometallic Complexes Anticancer Agents

Targeted Application Scenarios for (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid (CAS 924844-13-3) Based on Comparative Evidence


Medicinal Chemistry: Lead Scaffold for Structure-Activity Relationship (SAR) Studies in Neurodegenerative Disease

The compound's demonstrated MAO-B inhibitory activity (IC50 = 209 nM) [1] positions it as a validated starting point for SAR campaigns aimed at optimizing potency and selectivity for CNS targets. Its distinct 5,8-dimethoxy pattern provides a unique electronic and steric environment to explore compared to other 2-oxoquinoline cores, as evidenced by its higher boiling point . Researchers can use it to synthesize focused libraries to probe the MAO-B active site, a validated target for Parkinson's disease and other neurological disorders.

Inorganic/Organometallic Chemistry: Synthesis of Novel Bioactive Metal Complexes

The N-acetic acid functional group of this compound is a proven bidentate ligand for metal ions such as Sn(IV), forming complexes with potent in vitro anticancer activity [2]. Procuring this specific derivative allows researchers to investigate how the 5,8-dimethoxy substituents influence the geometry, stability, and bioactivity of the resulting metal complexes. This is a high-value application for developing next-generation metallodrugs with potentially improved selectivity or altered mechanisms of action compared to complexes made from simpler analogs [2].

Process Chemistry and Formulation: Optimization of Synthesis and Purification Protocols

The significant difference in predicted boiling point (495.7°C vs. 427.9°C for the unsubstituted core) is a critical piece of data for process chemists. This property directly informs the selection of high-boiling solvents, vacuum distillation parameters, and thermal stability assessments during scale-up. This information enables the development of robust, reproducible synthetic and purification protocols that are specific to this compound's physical characteristics, minimizing the risk of degradation or loss during manufacturing.

Chemical Biology: Tool Compound for Investigating Target Engagement

With a well-defined, moderate MAO-B inhibitory potency (IC50 = 209 nM) [1], this compound can serve as a useful tool compound in cellular and in vivo models. Its sub-micromolar but not ultra-potent activity allows for the study of partial target inhibition, off-rate kinetics, or allosteric modulation without completely abolishing enzyme function. This is a distinct advantage over highly potent inhibitors that may cause complete target shutdown, making it a valuable probe for dissecting nuanced biological pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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